![molecular formula C14H19N3O B14308199 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole CAS No. 114791-09-2](/img/structure/B14308199.png)
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole
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Overview
Description
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole is a heterocyclic compound that contains both benzoxazole and piperazine moieties. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the piperazine ring often imparts significant biological activity, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole typically involves the reaction of 2-chloro-1,3-benzoxazole with 1-(2-aminoethyl)-4-methylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzothiazole
- 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzimidazole
- 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazoline
Uniqueness
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole is unique due to its specific combination of benzoxazole and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
114791-09-2 |
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Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)ethyl]-1,3-benzoxazole |
InChI |
InChI=1S/C14H19N3O/c1-16-8-10-17(11-9-16)7-6-14-15-12-4-2-3-5-13(12)18-14/h2-5H,6-11H2,1H3 |
InChI Key |
BAJANVCGDZRAHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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